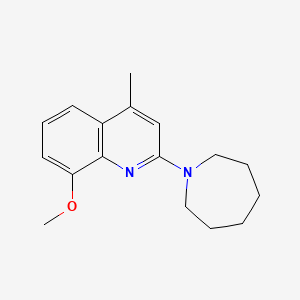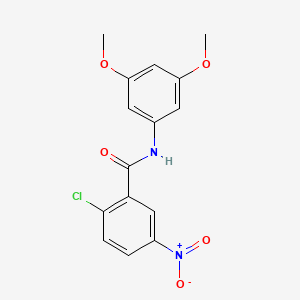![molecular formula C11H14ClNOS B5705068 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide, also known as CPDT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of amides, and its chemical formula is C12H16ClNO2S. In
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been explored for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and cell death.
Wirkmechanismus
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is not fully understood, but it is thought to act by modulating various signaling pathways within cells. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its potential therapeutic applications in these areas. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to activate certain cellular pathways involved in cell survival and protection against oxidative stress.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In animal models, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to reduce the growth of tumors and decrease inflammation. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to protect neurons from oxidative stress and cell death, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a complex molecule to synthesize, and its use in lab experiments requires expertise in organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide and its potential therapeutic applications. 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide's potential use in treating neurodegenerative diseases is another area of interest for future research. Overall, 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a promising compound with many potential applications in the field of medicine.
Synthesemethoden
3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide. The synthesis of 3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide is a complex process that requires expertise in organic chemistry and careful attention to reaction conditions.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNGNUKRMZSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

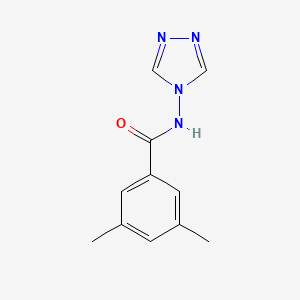
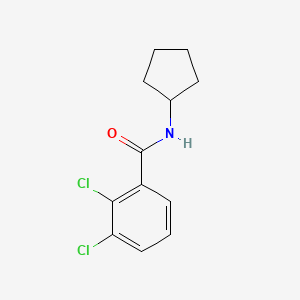

![2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B5705004.png)
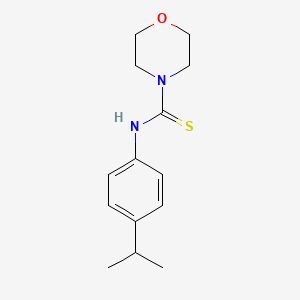
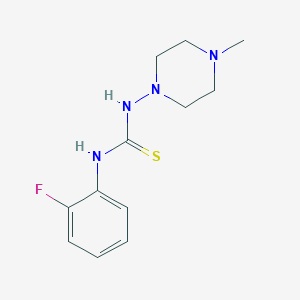

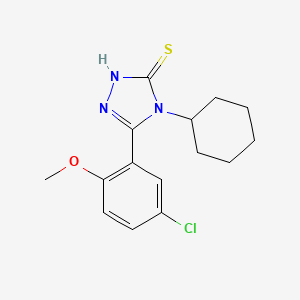
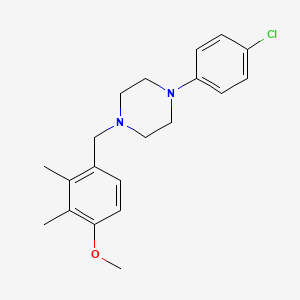
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

